N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
CAS No.:
Cat. No.: VC13761882
Molecular Formula: C13H19BFNO4S
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BFNO4S |
|---|---|
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3 |
| Standard InChI Key | DFZLEYLYNRKHIV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, reflects its three key components:
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Methanesulfonamide group: Enhances solubility and serves as a hydrogen bond donor/acceptor.
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Fluorine atom: Introduces electron-withdrawing effects and metabolic stability.
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Pinacol boronic ester: Facilitates Suzuki-Miyaura cross-coupling reactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉BFNO₄S | |
| Molecular Weight | 315.2 g/mol | |
| CAS Number | 2246782-03-4 (analog) | |
| SMILES Notation | CC(S(=O)(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1)=O)C |
The fluorine at the meta position and boronic ester at the para position create a steric and electronic profile distinct from non-fluorinated analogs .
Spectroscopic and Computational Data
While experimental NMR or XRD data for this specific compound is unavailable, computational models predict:
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¹H NMR: A singlet for the pinacol methyl groups (δ 1.2–1.4 ppm), a doublet for the aromatic proton adjacent to fluorine (δ 7.3–7.6 ppm), and a broad peak for the sulfonamide NH (δ 5.8–6.2 ppm).
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¹¹B NMR: A characteristic peak near δ 30 ppm for the boronic ester .
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IR Spectroscopy: Stretches at 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (B-O), and 830 cm⁻¹ (C-F) .
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis involves three stages, as inferred from analogous compounds :
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Amination and Sulfonylation:
React 3-fluoro-4-bromoaniline with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Yield: ~85%. -
Borylation:
Treat the intermediate with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in DMSO at 80°C. Yield: ~70%.
Table 2: Synthetic Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CH₃SO₂Cl, Et₃N | DCM, 0°C → RT, 12h | 85% |
| 2 | B₂Pin₂, Pd(dppf)Cl₂, KOAc | DMSO, 80°C, N₂, 24h | 70% |
Key Side Reactions
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Deboronation: Acidic conditions may hydrolyze the boronic ester to boronic acid (B(OH)₂).
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Sulfonamide Oxidation: Prolonged exposure to air may oxidize the sulfonamide to sulfonic acid.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester undergoes palladium-catalyzed coupling with aryl halides. For example, reacting with 4-bromotoluene produces biaryl derivatives essential in drug scaffolds .
Reaction Scheme:
| Analog Structure | IC₅₀ (Target) | Reference |
|---|---|---|
| 4-Fluoro-benzenesulfonamide | 12 nM (EGFR kinase) | |
| 2-Cyano-boronic ester | MIC = 4 µg/mL (E. coli) |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematically modifying the:
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Fluorine position: Compare meta vs. para substitution.
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Sulfonamide group: Replace CH₃ with CF₃ or aryl groups.
Advanced Material Applications
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